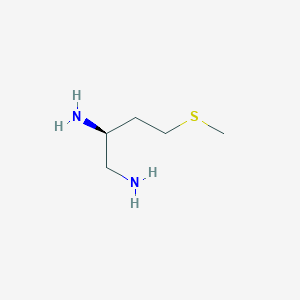

(2S)-4-(methylsulfanyl)butane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-4-(methylsulfanyl)butane-1,2-diamine, also known as Methionine sulfoximine (MSO), is a chemical compound that has been widely used in scientific research for its ability to inhibit glutamine synthetase (GS) activity. GS is an enzyme that plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the central nervous system. MSO has been shown to have various biochemical and physiological effects, making it a valuable tool in many research fields.

科学的研究の応用

Atmospheric Chemistry and Particle Formation

- The interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine derivatives, and sulfuric acid has been investigated to understand their role in atmospheric particle formation. Computational studies suggest that these diamines can form strong hydrogen-bonded molecular interactions with sulfuric acid, potentially playing a key role in the initial steps of new particle formation in the atmosphere (Elm et al., 2016).

Synthetic Chemistry and Protecting Groups

- Butane-1,2-diacetals, related to butane-1,2-diamines, are highlighted for their utility as selective protecting groups in synthetic chemistry. Their conformational rigidity is particularly beneficial for inducing diastereoselectivity in the synthesis of complex molecules, such as natural products and biologically active compounds (Lence et al., 2008).

Material Science and Coordination Chemistry

- The development of novel macrocycles with N3O4-donor sets, incorporating butane-1,4-diamine derivatives, has been explored for their complexation potential towards lanthanide(III) ions. These macrocycles are synthesized through cyclocondensation reactions and have applications in coordination chemistry and materials science (Bértolo et al., 2001).

Biomimetic Models and Catalysis

- Dinuclear copper(II) complexes with derivative triazine ligands, incorporating butane-1,4-diamine or its derivatives, have been synthesized as biomimetic models for catechol oxidases and nucleases. These complexes show potential in mimicking the enzymatic activities of natural systems and have applications in catalysis and bioinorganic chemistry (Silva et al., 2020).

Polymer Science

- The synthesis of stereoregular polyamides derived from L-tartaric acid and (2S,3S)-(-)-2,3-dimethoxy-1,4-butanediamine, a compound structurally related to (2S)-4-(methylsulfanyl)butane-1,2-diamine, has been carried out. These polyamides exhibit high crystallinity, moderate optical activity, and a pronounced affinity to water, highlighting their potential in polymer science and materials engineering (Bou et al., 1994).

特性

IUPAC Name |

(2S)-4-methylsulfanylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJXANXGBPYRU-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-(methylsulfanyl)butane-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)

![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)

![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)

![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)